molecular formula C5H4ClN3O2 B195932 2-Amino-6-chloro-3-nitropyridine CAS No. 27048-04-0

2-Amino-6-chloro-3-nitropyridine

Cat. No.: B195932
CAS No.: 27048-04-0
M. Wt: 173.56 g/mol
InChI Key: WERABQRUGJIMKQ-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-nitropyridine is a heterocyclic compound with the molecular formula C5H4ClN3O2. It is characterized by a pyridine ring substituted with an amino group at position 2, a chlorine atom at position 6, and a nitro group at position 3. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-chloro-3-nitropyridine can be synthesized through the ammonolysis of 2,6-dichloro-3-nitropyridine. The reaction is typically carried out using an aqueous ammonia solution in methanol at a temperature range of 35°–40°C. After the reaction is complete, the product is obtained by filtration .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloro-3-nitropyridine
  • 2-Amino-5-chloro-3-nitropyridine
  • 2-Amino-3-nitropyridine

Uniqueness

2-Amino-6-chloro-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, chlorine atom, and nitro group on the pyridine ring makes it particularly useful in various synthetic and research applications .

Properties

IUPAC Name

6-chloro-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERABQRUGJIMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181524
Record name 6-Chloro-3-nitropyridin-2-ylamine
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Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27048-04-0
Record name 2-Amino-6-chloro-3-nitropyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-nitropyridin-2-ylamine
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Record name 6-Chloro-3-nitropyridin-2-ylamine
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Record name 6-chloro-3-nitropyridin-2-ylamine
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Synthesis routes and methods I

Procedure details

A solution of ammonium hydroxide (6.6 g, 0.124 mol) and sodium hydroxide (4.8 g, 0.120 mol) in water (45 mL) was added to 2,6-dichloro-3-nitropyridine (12.0 g, 0.62 mol) in ethanol (240 mL). The reaction was refluxed for 2 h, cooled to room temperature and filtered. The pale yellow solid was dried overnight to give the title compound. 1H NMR (500 MHz, CDCl3) δ 8.87 (d, J=9 Hz, 1H), 7.8 (br s, 1H), 6.73 (d, J=9 Hz, 1H), 5.9 (br s, 1H).
Quantity
6.6 g
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reactant
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4.8 g
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12 g
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reactant
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45 mL
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solvent
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240 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,6-Dichloro-3-nitropyridine 90 (10.0 g, 51.8 mmol) was dissolved in 37 ml of a 7N solution of NH3 in EtOH (0.26 mol, 5.0 eqv) and the solution was stirred at rt for 24 h. H2O (40 ml) was added and the resulting mixture was filtered to collect the crude yellow product. The solid material was dissolved in CH2Cl2 and then extracted with a 1N HCl solution. The aqueous extracts were combined and then neutralized with NaHCO3 before being re-extracted with CH2Cl2. The organic fractions were combined, dried (MgSO4), filtered, and concentrated in vacuo to yield 8.0 g of a yellow solid (89%): 1H NMR (400 MHz, d6-DMSO) d 6.77 (d, J=8.8 Hz, 1H), 8.27 (s, 2H), 8.39 (d, J=8.4 Hz, 1H); 13C NMR (125 MHz, d6-DMSO) d 111.89, 126.02, 138.28, 153.36, 154.88; HRMS (EI) Calcd for C5H4ClN3O2: 172.9997. Found 172.9996.
Quantity
10 g
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reactant
Reaction Step One
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Quantity
0.26 mol
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0 (± 1) mol
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solution
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40 mL
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Yield
89%

Synthesis routes and methods III

Procedure details

Add sodium carbonate (14 g, 130 mmol) and 2M NH3 in EtOH (20 mL) to a solution of 2,6-dichloro-3-nitropyridine (10 g, 51.8 mmol) in ethanol (115 mL). Heat the mixture at 70° C. for 5 hours. After cooling, remove the excess ethanol in vacuo, and triturate the residue in water. After stirring for 15 minutes, filter the precipitate to obtain 6-chloro-3-nitropyridin-2-yl-amine.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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Quantity
10 g
Type
reactant
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Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

2,6-Dichloro-3-nitropyridine was suspended in MeOH, and the mixture was treated with ammonia at room temperature for 12 hours to yield 2-amino-3-nitro-6-chloropyridine. This was then treated with an ethanolic:aqueous solution of sodium hydroxide (10 M) at reflux to give 2-amino-3-nitro-6-(1H)-pyridinone. This was then treated with N-iodosuccinimide (1.05 equivalents) in dimethylformamide at room temperature to yield 2-amino-3-nitro-5-iodo-6-(1H)-pyridinone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Amino-6-chloro-3-nitropyridine a valuable starting material in organic synthesis, particularly for developing streptonigrin analogs?

A1: this compound serves as a crucial precursor in synthesizing complex molecules due to its reactive functional groups. Its structure allows for various chemical transformations, including:

  • Nucleophilic aromatic substitution: The chlorine atom can be readily substituted by various nucleophiles, enabling the introduction of diverse substituents on the pyridine ring. []
  • Reduction of the nitro group: This transformation provides access to the corresponding amine, which can then be further functionalized through amide bond formation or other reactions. []
  • Metalation-cross-coupling reactions: The presence of the amino group facilitates the formation of organometallic intermediates, enabling the formation of new carbon-carbon bonds and the construction of more complex structures. []

Q2: How is this compound used in developing potential (H+/K+)-ATPase inhibitors?

A2: Researchers exploring new inhibitors for (H+/K+)-ATPase, a target for treating gastric acid-related disorders, have utilized this compound as a starting point. [] The compound undergoes a series of reactions, including:

  • Cyclization: Reactions leading to the formation of imidazo[4,5-b]pyridine derivatives are possible due to the presence of the amino and nitro groups. []
  • Oxidation: Further modifications of the newly formed heterocyclic core can be achieved through oxidation reactions. []

Q3: Has this compound been used to synthesize other biologically active compounds?

A3: Yes, in one study, this compound was used as a starting material in the synthesis of a flupirtine dimer. [] Flupirtine is a non-opioid analgesic, but the synthesized dimer, unfortunately, did not exhibit cytotoxic activity. [] This highlights the importance of exploring diverse synthetic routes and structural modifications when using this compound as a scaffold for developing new bioactive compounds.

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